2-(dimethylamino)ethyl Methanesulfonate
Description
Significance and Research Context of Organosulfonates in Modern Chemistry
Organosulfonates are a class of organic compounds characterized by the functional group R-O-SO₂R', where a sulfonyl group is bonded to both an alkoxy group and an organic residue. This structure imparts valuable chemical properties, making them significant in various domains of modern chemistry. The methanesulfonate (B1217627) (mesylate) group, in particular, is an excellent leaving group in nucleophilic substitution reactions, a property that makes organosulfonates powerful alkylating agents.
The significance of organosulfonates is prominently illustrated by Ethyl Methanesulfonate (EMS), a widely studied compound used extensively in genetic research. googleapis.comchemicalbook.com EMS is a potent mutagen that induces random point mutations in the genetic material of organisms, primarily through guanine (B1146940) alkylation. googleapis.comacs.org This capability has made it an invaluable tool for creating novel genetic variations in biological research, aiding in the identification and functional analysis of genes (a process known as chemical mutagenesis). acs.orggoogle.com Its applications span from fundamental genetic studies in model organisms to practical uses in plant breeding to develop new crop varieties with desirable traits. justia.compatsnap.com
Beyond genetics, organosulfur compounds, including organosulfates and organosulfonates, are subjects of research in atmospheric chemistry, where they are known to contribute to the formation of secondary organic aerosols. chemicalbook.com In the context of synthetic chemistry, their role as intermediates is paramount. They facilitate the construction of complex molecules by enabling the transfer of organic moieties, a foundational strategy in the synthesis of pharmaceuticals and other high-value chemicals. nbinno.comevonik.com
Overview of 2-(dimethylamino)ethyl Methanesulfonate as a Key Research Substrate
This compound is an organic compound featuring a methanesulfonate ester and a tertiary amine functional group. Its primary role in a research context is that of a specialized alkylating agent or synthetic intermediate. The presence of the methanesulfonate (mesylate) group makes it highly effective for introducing the 2-(dimethylamino)ethyl moiety onto other molecules. This is a critical step in the synthesis of more complex chemical structures, particularly in the development of active pharmaceutical ingredients (APIs). nbinno.com
The compound's utility is demonstrated in the synthesis of Itopride, a gastroprokinetic agent. google.comgoogle.com Various patented synthetic routes for Itopride involve the alkylation of a phenolic precursor, such as 4-hydroxybenzaldehyde (B117250) or a related structure, to form a 4-[2-(dimethylamino)ethoxy]benzyl intermediate. googleapis.comgoogle.comgoogle.com this compound serves as a key reagent for this transformation. In the reaction, the phenolic hydroxyl group acts as a nucleophile, attacking the ethyl group and displacing the methanesulfonate anion, which functions as an excellent leaving group. This reaction efficiently forms the crucial ether linkage found in the final drug molecule. While alternative reagents like 2-chloroethyldimethylamine can be used, methanesulfonates are often preferred in pharmaceutical manufacturing due to their reactivity and handling characteristics. google.com
Below is a table summarizing the key chemical and physical properties of this compound.
Evolution of Research Themes Pertaining to this compound
The evolution of research involving this compound is intrinsically linked to the development and optimization of synthetic routes for pharmaceuticals that incorporate the 2-(dimethylamino)ethoxy moiety. The research trajectory can be traced through the patent literature concerning drugs such as Itopride.
Initial research themes, reflected in early patents for Itopride and related compounds from the late 1980s and early 1990s, were centered on the discovery of novel, biologically active molecules and the establishment of their foundational synthetic pathways. In this context, this compound and its chemical analogues were identified as effective reagents for constructing the specific ether linkages essential for the pharmacological activity of these new chemical entities. The focus was on demonstrating the feasibility of the synthesis and the utility of the resulting compounds.
Over time, as these pharmaceutical compounds moved from discovery to commercial production, the research themes evolved. Subsequent patents and process chemistry studies shifted focus towards the optimization of the synthesis for large-scale manufacturing. This later-stage research emphasizes improving reaction yields, reducing costs, enhancing safety, and minimizing environmental impact. For an intermediate like this compound, this involves refining the conditions under which it is used—such as the choice of solvent, base, and reaction temperature—to ensure the alkylation step is as efficient and clean as possible. googleapis.comgoogle.comgoogle.com This evolution reflects a common progression in pharmaceutical research, where the role of a key substrate like this compound transitions from being a tool for discovery to a critical component in a highly optimized and economically viable manufacturing process.
Table of Compounds Mentioned
Structure
3D Structure
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl methanesulfonate |
InChI |
InChI=1S/C5H13NO3S/c1-6(2)4-5-9-10(3,7)8/h4-5H2,1-3H3 |
InChI Key |
LUPMVIMQIVHFCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Dimethylamino Ethyl Methanesulfonate
Established Synthetic Routes for 2-(dimethylamino)ethyl Methanesulfonate (B1217627)
The formation of 2-(dimethylamino)ethyl methanesulfonate predominantly relies on the creation of a sulfonate ester bond. This is typically accomplished by reacting a suitable alcohol with a sulfonyl chloride in the presence of a base.
Esterification Reactions for Methanesulfonate Formation
The most direct and widely utilized method for the synthesis of this compound involves the esterification of 2-(dimethylamino)ethanol with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
(CH₃)₂NCH₂CH₂OH + CH₃SO₂Cl → (CH₃)₂NCH₂CH₂OSO₂CH₃ + HCl
Key reactants in this process include:
2-(Dimethylamino)ethanol: A bifunctional compound containing both a tertiary amine and a primary alcohol functional group. wikipedia.org
Methanesulfonyl Chloride: A highly reactive sulfonyl chloride that serves as the source of the methanesulfonate group.
A variety of bases can be employed to facilitate this reaction, with common choices including tertiary amines such as triethylamine (B128534) or pyridine. The base plays a crucial role in scavenging the HCl generated during the reaction, thus driving the equilibrium towards the product side and preventing potential side reactions.
Alternative Synthetic Strategies for Structurally Related Aminomethanesulfonates
While the direct esterification of 2-(dimethylamino)ethanol is the most common route, insights into the synthesis of structurally related aminomethanesulfonates can be gained from alternative strategies. For instance, the synthesis of 2-(N-Ethoxycarbonyl-N-methylamino)ethyl methanesulfonate involves the reaction of 2-(N-ethoxycarbonyl-N-methylamino)ethanol with methanesulfonyl chloride in the presence of triethylamine in a solvent like methylene (B1212753) chloride. This demonstrates the versatility of the methanesulfonylation reaction for alcohols containing different amine functionalities.
Mechanistic Investigations of this compound Synthesis
Understanding the mechanism of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield. This involves examining the reaction kinetics, thermodynamic favorability, and the role of catalysts and solvents.
Reaction Kinetics and Thermodynamic Considerations in Formation
The formation of sulfonate esters from alcohols and sulfonyl chlorides is generally a kinetically controlled process. The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the tertiary amine in 2-(dimethylamino)ethanol can influence the reaction rate, potentially through intramolecular catalysis or by affecting the basicity of the reaction medium.
Detailed kinetic studies on the formation of methyl methanesulfonate from methanol (B129727) and methanesulfonic acid have shown that the reaction is sensitive to temperature and the presence of water. While not identical to the synthesis from methanesulfonyl chloride, these studies provide valuable insights into the factors governing the rate of methanesulfonate ester formation. For instance, higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as elimination.
Thermodynamically, the esterification reaction is generally favorable, especially when the acid byproduct is effectively removed. The precise thermodynamic parameters for the synthesis of this compound are not extensively reported in the literature, but by analogy to similar esterification reactions, a negative Gibbs free energy change would be expected under standard conditions.
Influence of Catalysis and Solvent Systems on Reaction Outcomes
The choice of catalyst and solvent system can significantly impact the yield and purity of this compound.
Catalysis: While the base used to scavenge HCl is a stoichiometric reagent, certain compounds can act as catalysts to accelerate the reaction. For example, in the synthesis of other esters, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed to enhance the rate of acylation. The tertiary amine functionality within the 2-(dimethylamino)ethanol molecule itself might exhibit some level of intramolecular catalysis.
Solvent Systems: The selection of a suitable solvent is critical for ensuring that all reactants are in the same phase and for controlling the reaction temperature. Common solvents for this type of reaction include aprotic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran. The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state. For instance, polar aprotic solvents can accelerate SN2 reactions, which are mechanistically similar to the formation of the sulfonate ester.
The following interactive table summarizes the influence of various solvents on chemical reactions, which can be extrapolated to the synthesis of this compound.
| Solvent Type | Examples | General Influence on Esterification Reactions |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate | Generally good solvents for this type of reaction, as they can dissolve the reactants and do not interfere with the reaction mechanism. |
| Polar Protic | Water, Ethanol (B145695), Methanol | Generally avoided as they can react with methanesulfonyl chloride. |
| Nonpolar | Hexane, Toluene | May be used, but the solubility of the starting materials, particularly the amino alcohol, might be limited. |
Derivatization Strategies and Functional Group Transformations
This compound, containing a reactive methanesulfonate (mesylate) group, is a valuable intermediate for further chemical transformations. The mesylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.
This reactivity allows for a variety of functional group transformations. For example, the mesylate group can be displaced by a wide range of nucleophiles, such as halides, cyanides, azides, and thiols, to introduce new functionalities into the molecule. These transformations are fundamental in organic synthesis for the construction of more complex molecules.
Furthermore, the tertiary amine group in this compound can undergo its own set of reactions. For instance, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification can significantly alter the physical and chemical properties of the molecule, such as its solubility and biological activity.
The following interactive table provides examples of potential functional group transformations starting from this compound.
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Sodium Iodide (NaI) | 2-(dimethylamino)ethyl iodide | Nucleophilic Substitution (Finkelstein Reaction) |
| This compound | Sodium Cyanide (NaCN) | 3-(dimethylamino)propanenitrile | Nucleophilic Substitution |
| This compound | Sodium Azide (NaN₃) | 2-(dimethylamino)ethyl azide | Nucleophilic Substitution |
| This compound | Methyl Iodide (CH₃I) | [2-(Methanesulfonyloxy)ethyl]trimethylammonium iodide | Quaternization |
These derivatization strategies highlight the synthetic utility of this compound as a versatile building block in organic chemistry.
Chemical Modifications of the Amine Moiety
The tertiary amine group in this compound is a key site for chemical modification, primarily through reactions targeting the lone pair of electrons on the nitrogen atom.
Quaternization: The dimethylamino group can readily undergo quaternization upon reaction with alkyl halides, leading to the formation of quaternary ammonium salts. This reaction is analogous to the well-documented quaternization of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) with various alkyl halides such as 1-iodobutane, 1-iodoheptane, and 1-iododecane. d-nb.inforesearchgate.net The rate of this SN2 reaction is influenced by the nature of the alkyl halide and the reaction temperature. d-nb.info It is expected that the reaction of this compound with an alkyl halide (RX) would yield the corresponding quaternary ammonium salt.
N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or sodium percarbonate in the presence of a suitable catalyst. asianpubs.orgorganic-chemistry.orgthieme-connect.de The resulting N-oxide introduces a highly polar N+-O- bond, which can significantly alter the physicochemical properties of the parent molecule. researchgate.net
Table 1: Potential Chemical Modifications of the Amine Moiety
| Reaction Type | Reagents | Product |
| Quaternization | Alkyl Halide (e.g., CH₃I) | [2-(Methanesulfonyloxy)ethyl]trimethylammonium iodide |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide |
Transformations Involving the Methanesulfonate Ester Group
The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting anion. This reactivity allows for the introduction of a wide range of functional groups.
Nucleophilic Substitution: this compound can act as an alkylating agent, where the ethyl group is transferred to a nucleophile with the displacement of the methanesulfonate anion. wikipedia.orgnih.govnih.govmdpi.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For example, reaction with a primary or secondary amine could lead to the formation of a more complex tertiary amine or a quaternary ammonium salt, depending on the nature of the attacking amine.
Table 2: Potential Transformations of the Methanesulfonate Ester Group
| Reaction Type | Nucleophile | Product |
| Nucleophilic Substitution | Primary Amine (R-NH₂) | N'-[2-(dimethylamino)ethyl]-N-alkylethane-1,2-diamine |
| Nucleophilic Substitution | Alkoxide (R-O⁻) | 2-(dimethylamino)ethyl ether |
| Nucleophilic Substitution | Thiolate (R-S⁻) | 2-(dimethylamino)ethyl sulfide |
| Hydrolysis | Water (H₂O) | 2-(dimethylamino)ethanol |
Multi-component Reactions Incorporating the Compound
While direct participation of this compound as a primary component in classic multi-component reactions (MCRs) like the Passerini or Ugi reactions has not been extensively reported, its reactive nature suggests potential applications. baranlab.orgresearchgate.netnih.govresearchgate.netnih.gov
The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. researchgate.netnih.gov The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. baranlab.orgresearchgate.net
Given that this compound can act as an alkylating agent, it could potentially be used to trap an intermediate or product of an MCR in a subsequent step. For instance, an alcohol or carboxylic acid moiety present in the product of a Passerini or Ugi reaction could be alkylated by this compound. This would introduce the 2-(dimethylamino)ethyl group into the final molecule, thereby increasing its complexity and potentially modifying its biological activity.
Furthermore, the tertiary amine of this compound could potentially act as a basic catalyst in certain MCRs. However, more research is needed to explore the viability and scope of incorporating this compound into such synthetic strategies. The development of novel MCRs that can directly utilize bifunctional molecules like this compound remains an active area of research in organic synthesis. mdpi.comeurjchem.comnih.govmdpi.com
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Spectroscopic Elucidation Techniques for 2-(dimethylamino)ethyl Methanesulfonate (B1217627) and its Derivatives
The structural characterization of 2-(dimethylamino)ethyl methanesulfonate, a compound of interest in chemical research, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the molecule, ensuring its unambiguous identification and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. The protons of the two N-methyl groups (-N(CH₃)₂) would typically appear as a singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N) and the methylene protons adjacent to the oxygen (-O-CH₂-) would each appear as triplets, assuming coupling with each other. The methyl group on the methanesulfonyl moiety (-SO₂-CH₃) would present as a sharp singlet, integrating to three protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks are anticipated for each unique carbon atom: one for the methanesulfonyl methyl carbon, one for the methylene carbon bonded to oxygen, one for the methylene carbon bonded to nitrogen, and one for the two equivalent N-methyl carbons. guidechem.comhmdb.ca The chemical shifts of these carbons are indicative of their electronic environment.
Below is a table of predicted NMR chemical shifts. Actual experimental values may vary based on the solvent and other experimental conditions.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -SO₂-C H₃ | ~3.0 (s, 3H) | ~37.0 |
| -O-C H₂- | ~4.3 (t, 2H) | ~65.0 |
| -C H₂-N- | ~2.8 (t, 2H) | ~57.0 |
| -N(C H₃)₂ | ~2.3 (s, 6H) | ~45.0 |
| s = singlet, t = triplet |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies.
In the IR spectrum of this compound, strong absorption bands are expected for the sulfonate group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. Other key vibrations include the C-N stretching of the tertiary amine and the C-O stretching of the ester linkage. docbrown.info
Raman spectroscopy provides complementary information. While the S=O stretches are also Raman active, C-S bond vibrations, which are often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. youtube.comnaturalspublishing.com
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O (Sulfonate) | Symmetric Stretch | 1175 - 1150 | Strong |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |
| C-O (Ester) | Stretch | 1100 - 1000 | Strong |
| C-N (Amine) | Stretch | 1250 - 1020 | Medium-Weak |
| S-O | Stretch | 1000 - 750 | Strong |
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For this compound, MS is crucial for confirming the molecular weight and for assessing the purity of a sample. d-nb.info The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (167.23 g/mol ). nih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, confirming the molecular formula C₅H₁₃NO₃S. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the C-O and C-N bonds. libretexts.orgmsu.edumiamioh.edu Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines, which would lead to the formation of a stable iminium ion. libretexts.org
Key expected fragments in the mass spectrum of this compound are listed below.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 167 | [C₅H₁₃NO₃S]⁺ | Molecular Ion (M⁺) |
| 88 | [C₄H₁₀NO]⁺ | Loss of SO₂CH₃ radical |
| 71 | [C₄H₉N]⁺ | Cleavage of C-O bond and rearrangement |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage at the nitrogen |
Chromatographic Methodologies for Analysis and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a volatile and thermally stable compound like this compound, gas chromatography is a particularly suitable method.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of GC with the detection power of MS. nih.govdeepdyve.com In GC, the sample is vaporized and passed through a column, where components separate based on their boiling points and interactions with the stationary phase. globalresearchonline.netrroij.comresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. citius.technology
The analysis of this compound by GC-MS would involve optimizing parameters such as the column type (a polar or mid-polar column would likely be effective), temperature program, and injection method. researchgate.netyoutube.comnih.govchemicalbook.com The retention time of the compound under specific GC conditions serves as a characteristic identifier. The mass spectrum obtained for the peak at that retention time would then be used to confirm the identity of the compound by comparing it to a library of known spectra or by analyzing its fragmentation pattern. citius.technology This technique is highly sensitive and specific, making it ideal for detecting and quantifying trace amounts of the compound, as well as for identifying any related impurities. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a substance like this compound, which lacks a strong native chromophore, various HPLC strategies incorporating different detection modes are employed to achieve sensitive and specific analysis.
A significant challenge in the analysis of alkyl methanesulfonates is their poor UV absorbance, making direct detection difficult at trace levels. To overcome this, two primary strategies are utilized: indirect UV detection and pre-column derivatization to attach a UV-active label. An HPLC method using indirect UV detection has been successfully applied for the analysis of the related precursor compound, 2-(dimethylamino)ethanol (DMAE). researchgate.net In this approach, a UV-absorbing agent is added to the mobile phase, creating a high-absorbance background. Non-absorbing analytes, like DMAE, produce negative peaks as they elute, which can be inverted and quantified. researchgate.net
Alternatively, derivatization is a widely adopted method for enhancing the detectability of methanesulfonate esters. nih.govnih.gov This process involves a chemical reaction to attach a molecule with a strong chromophore to the target analyte before it is introduced into the HPLC system. For instance, reagents such as N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate (B1202937) have been used to derivatize related compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). nih.govnih.gov The resulting derivatives exhibit strong UV absorbance, allowing for sensitive detection. nih.gov The separation of these derivatives is typically achieved on reverse-phase columns, such as a C18 column, using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate. nih.govmdpi.com
Beyond UV detection, coupling HPLC with mass spectrometry (LC-MS) provides a highly specific and sensitive detection method that does not rely on the analyte possessing a chromophore. researchgate.net This technique is particularly powerful for identifying and quantifying trace-level impurities in complex matrices. researchgate.net
Below is a table summarizing various HPLC methods used for the analysis of methanesulfonate-related compounds.
Table 1: HPLC Methods for Analysis of Methanesulfonate-Related Compounds
| Analyte(s) | Method | Column | Mobile Phase | Detection | Reference(s) |
|---|---|---|---|---|---|
| 2-(dimethylamino)ethanol (DMAE) | Indirect Detection | Zorbax SCX | H₂O/Pyridine/CH₃COOH | Indirect UV (269 nm) | researchgate.net |
| Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS) | Pre-column Derivatization with N,N-diethyldithiocarbamate | C18 | Acetonitrile / 5 mmol/L Ammonium Acetate (Gradient) | UV (277 nm) | nih.gov |
| Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS) | Pre-column Derivatization with Sodium Dibenzyldithiocarbamate | SunFire C18 | Acetonitrile / 5 mmol·L⁻¹ Ammonium Acetate | UV | nih.govmdpi.com |
Advanced Separation Techniques for Complex Mixtures
When this compound is present in a complex mixture, such as a pharmaceutical formulation or a reaction medium, standard analytical methods may not provide sufficient resolution or purity. In these cases, advanced separation techniques are required for effective isolation and characterization.
On-line Solid-Phase Extraction (SPE) Coupled to Liquid Chromatography: A highly efficient and automated approach for analyzing compounds in complex matrices is the use of on-line solid-phase extraction (SPE) coupled directly to an LC-MS/MS system. researchgate.net This technique has been successfully developed for compounds containing the 2-(dimethylamino)ethyl moiety. researchgate.net In this setup, the sample is first passed through an SPE cartridge containing a sorbent material, such as a polymeric monolith, which selectively retains the analyte of interest. researchgate.net The interfering matrix components are washed away to waste. Subsequently, the mobile phase composition is changed to elute the retained analyte from the SPE cartridge directly onto the analytical HPLC column for separation and subsequent detection. researchgate.net This automated process significantly reduces sample handling, minimizes potential for error, and improves throughput and sensitivity. researchgate.net
Preparative Chromatography: For the isolation of larger, purified quantities of a compound for use as a reference standard or for further structural elucidation, preparative chromatography is the technique of choice. While analytical chromatography aims to measure analytes, preparative chromatography focuses on separating and collecting components of a mixture for subsequent use. The principles are the same as analytical HPLC, but it is performed on a larger scale with wider-bore columns, larger stationary phase particles, and higher mobile phase flow rates to accommodate larger sample loads. Techniques such as preparative HPLC (Prep-HPLC) are widely used in the pharmaceutical industry for isolating high-purity compounds from complex synthesis mixtures.
Emerging Separation Technologies: The field of separation science is continuously evolving, with emerging techniques offering improved performance. Supercritical Fluid Chromatography (SFC) is one such technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. SFC can offer faster separations and reduced organic solvent consumption compared to traditional HPLC, making it a "greener" alternative for both analytical and preparative-scale separations.
The following table provides a comparison of these advanced separation techniques.
Table 2: Comparison of Advanced Separation Techniques
| Technique | Principle | Key Application / Advantage | Reference(s) |
|---|---|---|---|
| On-line SPE-LC | Selective retention of analyte on a solid phase with automated transfer to an analytical column. | Automated clean-up and analysis of complex samples; high-throughput. | researchgate.net |
| Preparative Chromatography (Prep-HPLC) | Large-scale separation based on differential partitioning between mobile and stationary phases. | Isolation and purification of large quantities of a specific compound. |
Computational Chemistry and Theoretical Studies on 2 Dimethylamino Ethyl Methanesulfonate
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These investigations are fundamental to understanding the intrinsic properties of 2-(dimethylamino)ethyl methanesulfonate (B1217627), such as its stability, charge distribution, and reactive sites.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of atoms, molecules, and solids. mpg.descispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional function, to determine the ground-state energy and other properties of a system. mpg.deekb.eg This approach offers a balance between accuracy and computational cost, making it feasible for relatively large molecules. mpg.de
For 2-(dimethylamino)ethyl methanesulfonate, DFT calculations can elucidate key aspects of its electronic character. These calculations can map the electron density distribution, identify regions of high or low electron density, and compute molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical indicators of the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack.
Table 1: Representative Theoretical Parameters from DFT Calculations on an Analogous Compound This table presents theoretical data for 2-(dimethylamino)ethyl chloride, a compound structurally related to this compound, to illustrate typical outputs of DFT calculations.
| Parameter | Level of Theory | Calculated Value for 2-(dimethylamino)ethyl chloride | Reference |
| Activation Energy (Ea) | B3LYP/6-31++G(d,p) | 167.3 kJ/mol | researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | B3LYP/6-31++G(d,p) | 155.8 kJ/mol | researchgate.net |
| Enthalpy of Activation (ΔH‡) | B3LYP/6-31++G(d,p) | 165.7 kJ/mol | researchgate.net |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, including conformational changes and structural fluctuations. mdpi.comyoutube.com This technique is essential for understanding how a flexible molecule like this compound behaves in different environments.
The conformational landscape of this compound is complex due to the presence of several rotatable single bonds. MD simulations can explore this landscape to identify the most stable conformers (low-energy states) and the energy barriers for transitioning between them. nih.gov This analysis provides a dynamic picture of the molecule's structure, which is often more representative of its behavior in solution than a single static structure. nih.gov
Studies on related molecules, such as 2-(dimethylamino)ethanol (DMEA), have successfully used MD simulations to develop force fields and investigate properties in condensed phases. nih.govresearchgate.net These simulations showed a strong preference for DMEA to form intramolecular hydrogen bonds, which significantly influences its conformational preferences. nih.govresearchgate.net For this compound, MD simulations could similarly investigate the potential for intramolecular interactions between the dimethylamino nitrogen and the sulfonate group. The simulations would also detail how solvent molecules interact with different parts of the compound, influencing which conformations are most prevalent in a given medium.
Table 2: Potential Applications of MD Simulation for Conformational Analysis This table outlines the types of insights that could be gained from performing Molecular Dynamics simulations on this compound.
| Simulation Objective | Information Gained | Potential Significance |
| Conformational Search | Identification of low-energy conformers and their relative populations. | Understanding the predominant shapes the molecule adopts in solution. |
| Rotational Energy Barriers | Calculation of the energy required to rotate around key single bonds. | Assessing the molecule's flexibility and the rate of interconversion between conformers. |
| Solvent Effects | Analysis of how solvent molecules arrange around the solute and affect its conformation. | Predicting behavior in different solvent environments (e.g., polar vs. non-polar). |
| Intramolecular Interactions | Detection of non-covalent interactions between the amino and methanesulfonate groups. | Determining how internal forces stabilize specific three-dimensional structures. |
Mechanistic Modeling of Reactions Involving this compound
Theoretical modeling is a critical tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reacting system, computational methods can identify transition states, intermediates, and reaction products, providing a step-by-step description of the reaction mechanism.
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. Transition state theory is used to calculate reaction rates from the properties of the reactants and the transition state structure. Computational methods excel at locating these transient, high-energy structures which are impossible to isolate experimentally.
For reactions involving this compound, such as nucleophilic substitution or elimination, computational modeling can determine the geometry, energy, and vibrational frequencies of the relevant transition states. The reaction coordinate, or the minimum energy path connecting reactants to products via the transition state, can be precisely mapped. researchgate.net
A computational study on the elimination reaction of 2-(dimethylamino)ethyl chloride found that the reaction proceeds through a four-centered cyclic transition state involving the chlorine, a hydrogen, and two carbon atoms. researchgate.net The calculations definitively ruled out a previously proposed mechanism involving direct anchimeric assistance (neighboring group participation) from the nitrogen atom, as the transition state for that pathway was calculated to be significantly higher in energy. researchgate.net A similar analysis for this compound would be crucial to determine whether its reactions proceed through comparable cyclic transition states or if the different leaving group (methanesulfonate vs. chloride) alters the mechanistic pathway.
Beyond elucidating the mechanism of a known reaction, computational chemistry can also be used to predict the likely outcomes of new reactions. arxiv.org By comparing the activation energies for multiple potential reaction pathways, chemists can predict which products will form preferentially (kinetic control) and the relative stability of possible products (thermodynamic control). arxiv.orgresearchgate.net This predictive power is invaluable for designing new synthetic routes and understanding reaction selectivity (e.g., regioselectivity and stereoselectivity).
For this compound, which contains multiple reactive sites, theoretical modeling can predict the outcome of its reactions with various nucleophiles or bases. For example, a reactant could potentially attack the methyl group of the methanesulfonate, the ethyl carbons, or act as a base to induce elimination. By calculating the activation barriers for each of these competing pathways, it is possible to predict the major product. This is particularly important because the methanesulfonate group is a good leaving group, similar to halides, making both substitution (Sɴ2) and elimination (E2) reactions plausible. The presence of the tertiary amine also introduces the possibility of intramolecular reactions. Computational modeling provides a framework to systematically evaluate these possibilities and predict the selectivity of a given transformation.
Applications in Organic Synthesis and Chemical Intermediates
2-(dimethylamino)ethyl Methanesulfonate (B1217627) as a Building Block in Complex Molecule Synthesis
The dual functionality of 2-(dimethylamino)ethyl methanesulfonate makes it a versatile reagent for constructing complex molecular architectures. illinois.eduphys.org The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the dimethylaminoethyl portion can be a desired structural feature in the final target molecule, often imparting specific physicochemical properties.
Role in Carbon-Carbon Bond Formation Reactions
Carbon-carbon (C-C) bond formation is fundamental to organic synthesis, enabling the construction of the carbon skeletons of organic molecules. nih.govnews-medical.net this compound serves as an electrophilic building block in alkylation reactions to form C-C bonds. In these reactions, a carbon-based nucleophile, such as an enolate or an organometallic reagent, attacks the ethyl group of the methanesulfonate, displacing the mesylate leaving group. This process effectively appends the 2-(dimethylamino)ethyl fragment to the nucleophile, extending the carbon chain and introducing a tertiary amine functionality. This strategy is particularly useful for adding this specific side chain, which is a common feature in many biologically active compounds.
Utility in Heterocycle Synthesis
Heterocyclic compounds are crucial in medicinal chemistry, and this compound is a key intermediate in their synthesis. mallakchemicals.com It is frequently used to introduce the 2-(dimethylamino)ethyl side chain onto nitrogen or other heteroatoms within a heterocyclic ring system. This N-alkylation reaction is a common strategy in the synthesis of various pharmaceutical agents. For instance, in the synthesis of triptan-class drugs, which are used to treat migraines, this compound or its analogues are used to alkylate an indole (B1671886) nitrogen, forming a critical intermediate on the path to the final active pharmaceutical ingredient (API). researchgate.netresearchgate.netgoogle.comnih.gov
Strategic Applications in Pharmaceutical Precursor Synthesis
The role of this compound extends significantly into the pharmaceutical industry, where it is recognized as a vital intermediate for the synthesis of numerous APIs. mallakchemicals.commidas-pharma.comgaylordchemical.com Its ability to introduce the dimethylaminoethyl moiety is leveraged in the creation of drugs where this group is essential for pharmacological activity.
Development of Key Intermediates for Active Pharmaceutical Ingredients
This compound is a precursor for several important APIs, most notably in the triptan family of drugs. It is instrumental in the synthesis of Sumatriptan, a widely used medication for migraine headaches. researchgate.netresearchgate.netgoogle.com In the synthesis of Sumatriptan, a key step involves the attachment of the 2-(dimethylamino)ethyl side chain to the indole core of a precursor molecule. google.com This transformation highlights the compound's role in constructing the specific molecular architecture required for the drug's therapeutic effect.
| Active Pharmaceutical Ingredient (API) | Role of this compound | Therapeutic Class |
| Sumatriptan | Precursor to the 3-[2-(dimethylamino)ethyl] side chain on the indole ring system. researchgate.netresearchgate.net | Antimigraine (Triptan) |
| Related Triptan Analogues | Used as an alkylating agent to introduce the N,N-dimethylaminoethyl group onto heterocyclic cores. researchgate.net | Antimigraine (Triptan) |
Methodologies for Controlling Impurity Formation in Synthesis
The synthesis of any pharmaceutical compound requires rigorous control over impurities to ensure safety and efficacy. In processes involving methanesulfonate esters, a key concern is the formation of potentially genotoxic impurities (PGIs). shimadzu.comservice.gov.uk Methanesulfonic acid and related reagents can react with alcoholic solvents (like methanol (B129727) or ethanol) under certain conditions to form alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). mdpi.comwikipedia.orgnih.gov These are known mutagens and their levels in the final API must be strictly controlled. acs.orgresearchgate.netnih.gov
Regulatory bodies like the European Medicines Agency (EMEA) and the U.S. Food and Drug Administration (FDA) have established stringent limits for such impurities, often based on a "Threshold of Toxicological Concern" (TTC), which for many genotoxins is 1.5 µg per day. shimadzu.commdpi.com
Strategies to control the formation of these impurities include:
Solvent Selection: Avoiding the use of short-chain alcohols like methanol and ethanol (B145695) as solvents during the synthesis and purification steps where methanesulfonic acid or its derivatives are present. researchgate.net
Temperature Control: Conducting reactions at lower temperatures can significantly reduce the rate of formation of these sulfonate ester impurities. researchgate.net
pH and Stoichiometry Control: The formation of alkyl sulfonate impurities is often acid-catalyzed. researchgate.net Maintaining non-acidic conditions or using a slight excess of a base during the workup can prevent their formation. acs.orgresearchgate.net
Process Optimization: Designing synthetic routes and purification steps to effectively remove any potential genotoxic impurities that may have formed. nih.gov
Another type of impurity can arise from side reactions of the main compound itself. For example, in the synthesis of Sumatriptan, a dimeric impurity can be formed where an intermediate acts as an electrophile and reacts with another molecule of the indole precursor. researchgate.netresearchgate.net Controlling reaction temperature and acid catalysis is crucial to minimize the formation of such byproducts. researchgate.net
| Impurity Type | Potential Source | Control Strategy |
| Methyl Methanesulfonate (MMS) | Reaction of methanesulfonic acid/esters with methanol. mdpi.com | Avoid methanol as a solvent; control temperature and pH. researchgate.net |
| Ethyl Methanesulfonate (EMS) | Reaction of methanesulfonic acid/esters with ethanol. wikipedia.orgnih.gov | Avoid ethanol as a solvent; control temperature and pH. researchgate.net |
| Dimeric Byproducts (e.g., in Triptan synthesis) | Side reaction of reactive intermediates under acidic or thermal stress. researchgate.net | Strict control of reaction temperature and stoichiometry. |
Contributions to Advanced Materials and Polymer Chemistry
While the primary applications of this compound are in small molecule synthesis, its structural motif is highly relevant to polymer and materials science. The closely related compound, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), is a widely studied monomer used to create "smart" polymers that respond to stimuli like pH and temperature. rsc.orgresearchgate.netrsc.orgresearchgate.netcmu.edursc.org
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a cationic polymer that has applications in gene delivery, where it can form complexes with DNA. nih.gov Although DMAEMA is more commonly used for polymerization, this compound could potentially be used as a precursor or modifying agent in this field. For example, it could serve as an alkylating agent to introduce the dimethylaminoethyl functionality onto other polymers, thereby imparting pH-responsiveness or cationic properties to the material. This modification can be used to tailor the surface properties of materials or to create functional polymers for specific applications in biotechnology and materials science.
Synthesis of Poly[2-(dimethylamino)ethyl Methacrylate] (PDMAEMA) Based Materials
PDMAEMA and its quaternized forms have garnered substantial attention as water-soluble polymers. cmu.edu The synthesis of well-defined PDMAEMA is crucial for its application in various advanced materials. Controlled polymerization techniques are often employed to precisely manage the molecular weight, polydispersity, and architecture of the resulting polymer chains. cmu.edursc.org
Controlled/“living” radical polymerization methods are paramount for producing PDMAEMA with specific characteristics. cmu.edu Among these, Atom-Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are the most successful and widely studied techniques. cmu.eduresearchgate.net
Atom-Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of DMAEMA, allowing for the synthesis of well-defined homopolymers and block copolymers. cmu.educmu.edu This technique typically employs a transition metal complex, such as copper(I) bromide (CuBr) complexed with amine ligands, as a catalyst and an alkyl halide, like ethyl 2-bromoisobutyrate (EBiB), as an initiator. cmu.edu The controlled nature of ATRP is achieved by establishing a dynamic equilibrium between active propagating species and dormant species, which suppresses termination reactions. cmu.edu
Key features of ATRP for DMAEMA polymerization include:
Mild Reaction Conditions : Unlike the polymerization of other monomers like styrene, which require high temperatures, DMAEMA can be polymerized at much lower temperatures, even at room temperature, to yield well-controlled polymers with low polydispersity. cmu.edursc.org
Solvent Versatility : The polymerization can be successfully carried out in various polar solvents, including anisole, butyl acetate, and dichlorobenzene. cmu.edu Nonpolar solvents are generally less effective due to the low solubility of the copper catalyst. cmu.edu
Control over Polymer Architecture : ATRP allows for the synthesis of various polymer architectures, such as amphiphilic AB diblock and ABA triblock copolymers, by using macroinitiators. cmu.edu For instance, well-defined poly(methyl methacrylate) (PMMA) or polystyrene (PSt) can act as macroinitiators to grow PDMAEMA blocks, resulting in copolymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful technique for synthesizing PDMAEMA with controlled molecular weight and a narrow molecular weight distribution. researchgate.netnih.gov This method involves a chain transfer agent (CTA), such as cumyl dithiobenzoate (CDB) or 2-cyanoprop-2-yl dithiobenzoate (CPDB), which mediates the polymerization process. researchgate.netresearchgate.net
Research on the RAFT polymerization of DMAEMA has shown:
Predictable Molecular Weights : The molecular weight of the resulting PDMAEMA increases linearly with monomer conversion, indicating a controlled process. researchgate.net
Influence of Reaction Parameters : The monomer conversion and molecular weight are influenced by factors such as polymerization time, temperature, and the ratio of CTA to initiator (e.g., 2, 2'-azobisisobutyronitrile, AIBN). researchgate.net Increasing the polymerization time and temperature generally leads to higher conversion and molecular weight. researchgate.net
Below is a table summarizing representative conditions and results for the controlled radical polymerization of DMAEMA.
| Technique | Initiator/CTA | Catalyst/Ligand | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| ATRP | Ethyl 2-bromoisobutyrate (EBiB) | CuBr / Bipyridine (bpy) | Various polar solvents | Room Temp to 90 | Well-defined polymers with low polydispersity (Mw/Mn < 1.5). Polymerization is successful at low temperatures. | cmu.edu |
| ATRP | PMMA-Cl (macroinitiator) | CuCl / HMTETA | 1,2-dichlorobenzene | 90 | Synthesis of amphiphilic block copolymers (PMMA-b-PDMAEMA) with narrow polydispersities (Mw/Mn ~ 1.2). | cmu.edu |
| SARA ATRP | EBiB | Fe(0) / CuBr₂/PMDETA | Water-isopropanol | 25 - 60 | Improved control of polymer chain growth, yielding PDMAEMA with low dispersity values at all conversions. | rsc.org |
| RAFT | Cumyl dithiobenzoate (CDB) | AIBN (initiator) | Toluene | Not specified | Monomer conversion and molecular weight increase with time; narrow molecular weight distribution achieved. | researchgate.net |
| RAFT | 2-cyanoprop-2-yl dithiobenzoate (CPDB) | AIBN (initiator) | Dioxane | 90 | Excellent control of polymerization in water/acetone media with a short induction period. | researchgate.net |
Ionic liquids (ILs) have emerged as advantageous media for polymerization reactions due to their unique properties, such as high ionic conductivity, good thermal stability, and low vapor pressure. nih.gov The synthesis of block copolymers in ILs can be achieved via polymerization-induced self-assembly (PISA), which offers a convenient route to forming materials like gel electrolytes. nih.govrsc.org
For instance, RAFT dispersion polymerization of a monomer like benzyl (B1604629) methacrylate has been successfully conducted in a hydrophilic ionic liquid, 1-ethyl-3-methyl imidazolium (B1220033) dicyanamide (B8802431) ([EMIM][DCA]), using a solvophilic macro-CTA. rsc.org This PISA formulation in an IL allows for the in situ formation of self-standing worm ionogels at low copolymer concentrations without the need for organic co-solvents or complex post-polymerization processing. nih.gov This approach demonstrates the potential for using ILs as controlled environments to synthesize advanced polymer materials with tailored morphologies and properties. nih.govrsc.org While direct polymerization of DMAEMA in ionic liquids is a developing area, the principles established with other methacrylates highlight the potential of ILs to create novel PDMAEMA-based materials. azom.comosti.gov
Integration into Smart Polymers and Responsive Systems
PDMAEMA is a well-known "smart" or stimuli-responsive polymer, exhibiting sensitivity to both pH and temperature. mdpi.commdpi.com This dual-responsive behavior is a key attribute for its integration into advanced, functional systems. nih.govmdpi.com
pH-Responsiveness : The tertiary amine groups in the side chains of PDMAEMA have a pKa of approximately 7.4. mdpi.comnih.gov Below this pH, the amine groups become protonated and positively charged, leading to electrostatic repulsion between chain segments and causing the polymer to adopt an expanded, water-soluble conformation. mdpi.commdpi.com Above this pH, the amine groups are deprotonated and neutral, making the polymer more hydrophobic and leading to its collapse or aggregation in aqueous solutions. nih.govmdpi.com This pH-dependent transition is utilized in applications such as intracellular drug delivery, where the lower pH inside endosomes can trigger the release of a therapeutic agent from a PDMAEMA-based carrier. strath.ac.uk
Temperature-Responsiveness : In neutral or basic aqueous solutions (where the amine groups are not protonated), PDMAEMA exhibits a Lower Critical Solution Temperature (LCST) around 40-50°C. mdpi.comoulu.fi Below the LCST, the polymer is soluble, but upon heating above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution. mdpi.com This thermal response can be precisely tuned by copolymerizing DMAEMA with other monomers. mdpi.com
The combination of pH and thermal sensitivity allows for the creation of sophisticated responsive systems. For example, amphiphilic block copolymers containing PDMAEMA can self-assemble into micelles whose size and aggregation number can be controlled by adjusting the temperature, pH, and ionic strength of the solution. cmu.edu These properties make PDMAEMA a valuable component in the design of sensors, drug delivery vehicles, and other smart materials. cmu.eduoulu.fispecialchem.com
Functionalization of Nanomaterials with PDMAEMA Derivatives
Grafting PDMAEMA chains onto the surface of nanomaterials is a common strategy to create organic-inorganic hybrid materials that combine the properties of both components. researchgate.net This functionalization can impart stimuli-responsiveness and improve the dispersibility and biocompatibility of the nanomaterials in aqueous media. researchgate.netacs.org
ATRP is a frequently used method for grafting polymers from surfaces ("grafting from") due to its ability to produce dense polymer brushes with controlled chain lengths. nih.gov The process typically involves first immobilizing an ATRP initiator on the surface of the nanoparticle and then polymerizing DMAEMA from these initiation sites.
Examples of PDMAEMA-functionalized nanomaterials include:
Silica (B1680970) Nanoparticles (SiO₂-g-PDMAEMA) : PDMAEMA has been grafted from the surface of silica nanoparticles to create core-shell hybrid materials. researchgate.net These nanoparticles exhibit both pH and temperature responsiveness, with their aggregation behavior being controllable by external stimuli. researchgate.net
Silver Nanoparticles (AgNPs) : The coating of silver nanoparticles with PMMA-b-PDMAEMA block copolymers has been studied to create pH-controllable coatings. acs.org At neutral pH, a tightly bound polymer layer forms, while under acidic conditions (where PDMAEMA is protonated), the coating becomes looser as the charged PDMAEMA block extends into the aqueous solution. acs.org
Vanadium Carbide (V₂C) MXenes : PDMAEMA has been used to surface-modify 2D nanomaterials like V₂C, demonstrating the versatility of this polymer in functionalizing a variety of inorganic substrates. researchgate.net
The functionalization of nanomaterials with PDMAEMA not only stabilizes them in solution but also endows them with the smart properties of the polymer, opening up applications in areas such as targeted drug delivery, sensing, and catalysis. acs.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(dimethylamino)ethyl methanesulfonate, and how can purity be optimized?
Synthesis typically involves reacting 2-(dimethylamino)ethanol with methanesulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Purification via recrystallization or column chromatography is critical to remove unreacted reagents and byproducts. For reproducibility, reaction temperature should be maintained below 25°C to prevent side reactions, and inert gas (e.g., nitrogen) purging minimizes hydrolysis .
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm methanesulfonate and dimethylaminoethyl group positions.
- Mass spectrometry (ESI or EI-MS) for molecular ion verification (expected m/z: ~195 for [M+H]⁺).
- FTIR to identify sulfonate (S=O stretch at ~1170 cm⁻¹) and tertiary amine (C-N stretch at ~1020 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to minimize vapor exposure.
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible.
- Emergency measures : Immediate decontamination with water for skin/eye contact and ethanol for spills .
Advanced Research Questions
Q. How does this compound compare to structurally similar amines (e.g., ethyl 4-(dimethylamino)benzoate) in polymerization systems?
In resin-based systems, this compound exhibits lower intrinsic reactivity as a co-initiator compared to ethyl 4-(dimethylamino)benzoate, achieving ~60% degree of conversion vs. ~85% for the latter. However, its performance improves significantly (up to ~75% conversion) with additives like diphenyliodonium hexafluorophosphate (DPI), which stabilizes radical intermediates. Physical properties (e.g., flexural strength) remain inferior to benzoate derivatives, necessitating trade-offs between reactivity and material durability .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in cytotoxicity or enzyme inhibition studies often arise from:
- Solvent effects : Dimethyl sulfoxide (DMSO) may quench reactive intermediates; use aqueous buffers at pH 7.4 for in vitro assays.
- Concentration gradients : Validate dose-response curves using orthogonal assays (e.g., MTT and ATP luminescence).
- Batch variability : Implement QC checks via HPLC (purity ≥98%) before biological testing .
Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
- DFT calculations predict electron density distribution, identifying vulnerable sites (e.g., sulfonate oxygen) for hydrolysis.
- MD simulations assess solvation effects and conformational stability in aqueous vs. lipid environments.
- QSAR models correlate substituent effects (e.g., methyl vs. ethyl groups on the amine) with biological half-lives .
Methodological Considerations
Q. What are best practices for evaluating the compound’s role in photoinitiated polymerization?
- Experimental design : Use a 1:2 molar ratio of camphorquinone (CQ) to this compound for optimal radical generation.
- Kinetic analysis : Monitor real-time conversion via FTIR (C=C peak at 1635 cm⁻¹) under UV/visible light (λ = 400–500 nm).
- Post-cure analysis : Test mechanical properties (e.g., Vickers hardness) after 24-hour dark storage to assess residual reactivity .
Q. How should researchers address discrepancies in NMR data between synthesized batches?
- Deuterated solvent consistency : Use D₂O or CDCl₃ for all batches to eliminate solvent shift artifacts.
- Paramagnetic impurities : Chelate metal ions with EDTA (0.1 mM) during purification.
- Quantitative ¹³C NMR : Compare integration ratios of methanesulfonate (δ ~45 ppm) and dimethylamino (δ ~38 ppm) carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
